2,3,5-tribromothieno[2,3-b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-tribromothieno[2,3-b]thiophene is a brominated derivative of thieno[2,3-b]thiophene, a heterocyclic compound containing sulfur atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno(2,3-b)thiophene,2,3,5-tribromo- typically involves the bromination of thieno[2,3-b]thiophene. One common method is the bromine-lithium exchange reaction, where bromine atoms are introduced into the thiophene ring . The reaction conditions often include the use of lithium diisopropylamide (LDA) as a base and various electrophiles to quench the reaction .
Industrial Production Methods: Industrial production of thieno(2,3-b)thiophene,2,3,5-tribromo- may involve large-scale bromination processes using bromine or other brominating agents. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-tribromothieno[2,3-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions include various substituted thieno[2,3-b]thiophene derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2,3,5-tribromothieno[2,3-b]thiophene has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of thieno(2,3-b)thiophene,2,3,5-tribromo- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form strong interactions with its targets. This can lead to the inhibition of enzyme activity or modulation of receptor functions, which is crucial for its biological and medicinal applications .
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-b]thiophene: Another brominated thiophene derivative with similar chemical properties.
2,3,5,6-Tetrabromothieno[3,2-b]thiophene: A compound with additional bromine atoms, leading to different reactivity and applications.
Uniqueness: 2,3,5-tribromothieno[2,3-b]thiophene is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise reactivity and stability .
Eigenschaften
CAS-Nummer |
53255-85-9 |
---|---|
Molekularformel |
C6HBr3S2 |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
2,4,5-tribromothieno[2,3-b]thiophene |
InChI |
InChI=1S/C6HBr3S2/c7-3-1-2-4(8)5(9)11-6(2)10-3/h1H |
InChI-Schlüssel |
ZGGMQTFFYAPRSE-UHFFFAOYSA-N |
SMILES |
C1=C(SC2=C1C(=C(S2)Br)Br)Br |
Kanonische SMILES |
C1=C(SC2=C1C(=C(S2)Br)Br)Br |
Key on ui other cas no. |
53255-85-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.